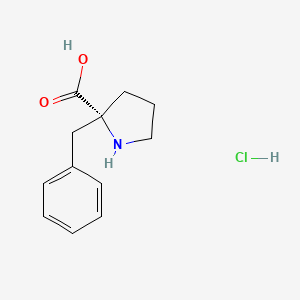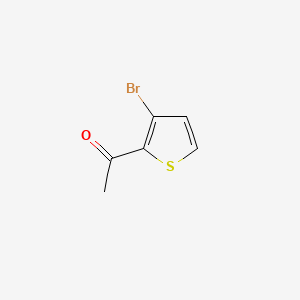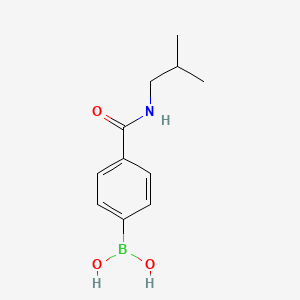
4-(4-Pentylphenyl)benzoic acid
Vue d'ensemble
Description
4-(4-Pentylphenyl)benzoic acid is a chemical compound with the molecular formula C18H20O2 . It has an average mass of 268.350 Da and a mono-isotopic mass of 268.146332 Da .
Molecular Structure Analysis
The molecular structure of 4-(4-Pentylphenyl)benzoic acid consists of 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis may require specific computational chemistry tools or experimental techniques.Applications De Recherche Scientifique
Liquid-Crystalline Applications
4-(4-Pentylphenyl)benzoic acid and its derivatives have shown significant applications in the field of liquid crystals. Studies have demonstrated that liquid-crystalline benzoic acid derivatives exhibit nematic phases, a type of liquid crystal phase. For example, 4-pentylbenzoic acid in its crystalline state forms a dimeric structure, but upon heating to the crystal-nematic transition point, it transitions to a monomeric form. This behavior indicates the sensitivity of these compounds' hydrogen bonds to temperature and molecular orientation, making them interesting candidates for liquid crystal applications (Kato, Jin, Kaneuchi, & Uryu, 1993).
Synthesis and Material Properties
The synthesis of novel materials based on benzoic acid derivatives is another area of research. A study focused on creating a bifunctional poly-monomer material, 4-(4-vinylphenyl) benzoic acid-(4-vinyl) phenyl ester, was prepared from 4-(4-acetylphenyl) benzoic acid. This process involved several chemical reactions, including esterification, reduction, and dehydrolysis. The resulting product was characterized for its liquid crystal properties, highlighting its potential in material science applications (Wei Ting et al., 2012).
Photochemical and Photophysical Properties
The photochemical and photophysical properties of benzoic acid derivatives have been studied for their potential in dye-sensitized solar cells (DSSCs). A study explored the use of 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid as an electron acceptor in DSSCs. This compound significantly reduced the energy gap in dye molecules due to its strong electron-deficient character, leading to improved power conversion efficiency in solar cells (Wang et al., 2016).
Thermodynamic and Physical Characterization
In addition to their potential applications in materials and energy, benzoic acid derivatives have been subject to thermodynamic and physical characterization. Research has investigated the thermodynamic behavior of benzoic acid-modified surfaces, revealing insights into the effects of solvent interactions and surface properties on observed chemical behaviors. Such studies are crucial in understanding the fundamental properties of these compounds and their potential in various applications (Abiman et al., 2007).
Safety and Hazards
The safety data sheet for benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is advisable to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
Propriétés
IUPAC Name |
4-(4-pentylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGQQLFRUKMDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366236 | |
| Record name | 4-(4-pentylphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pentylphenyl)benzoic acid | |
CAS RN |
59662-47-4 | |
| Record name | 4′-Pentyl[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-pentylphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentyl-4'-biphenylcarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














